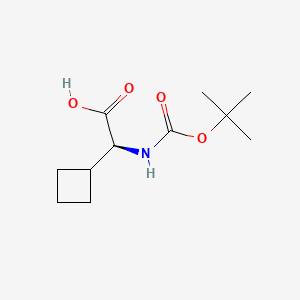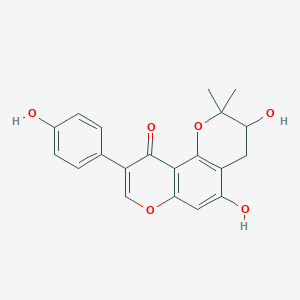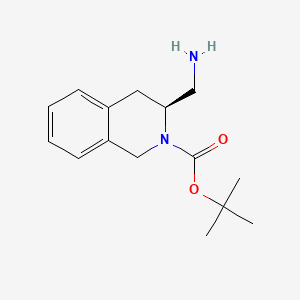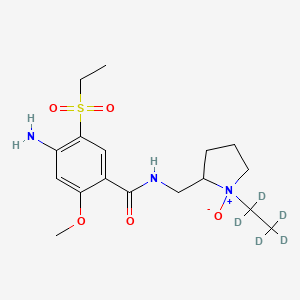
Amisulpride-d5 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amisulpride-d5 N-Oxide is a deuterium-labeled derivative of Amisulpride, a well-known dopamine D2/D3 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Amisulpride. The deuterium labeling helps in tracing the compound during various analytical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amisulpride-d5 N-Oxide involves the deuteration of Amisulpride followed by oxidation. The deuteration process typically uses deuterium gas or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium. The oxidation step involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the N-oxide functional group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Amisulpride-d5 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the N-oxide to the parent Amisulpride-d5.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the N-oxide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher oxides of Amisulpride-d5.
Reduction: Amisulpride-d5.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Amisulpride-d5 N-Oxide is extensively used in scientific research for:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference standard in the development of new drugs and in the quality control of pharmaceutical formulations.
Forensic Analysis: Employed in toxicology studies to detect and quantify Amisulpride and its metabolites in biological samples.
Mechanism of Action
Amisulpride-d5 N-Oxide, like its parent compound Amisulpride, acts as a dopamine D2/D3 receptor antagonist. It binds selectively to these receptors, inhibiting their activity. This action helps in alleviating symptoms of schizophrenia and other psychiatric disorders. The compound predominantly affects the limbic system, which is associated with emotions and behavior, thereby reducing the risk of extrapyramidal side effects .
Comparison with Similar Compounds
Amisulpride: The parent compound, used as an antipsychotic.
Sulpiride: Another substituted benzamide with similar dopaminergic blocking activity.
N-Methyl Amisulpride: A methylated derivative with distinct pharmacological properties.
Uniqueness: Amisulpride-d5 N-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .
Properties
IUPAC Name |
4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-oxido-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-1-ium-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIKIPAUZJTRGB-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
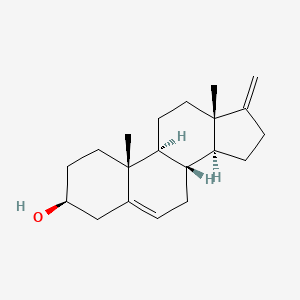
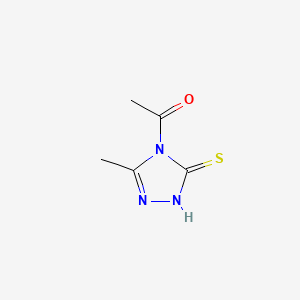
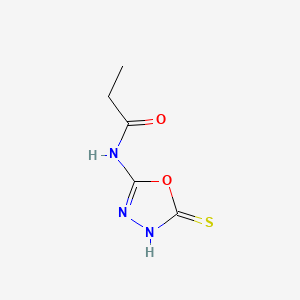

![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)
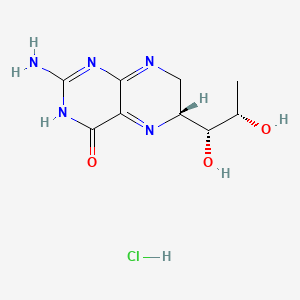
![2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine](/img/structure/B586749.png)
